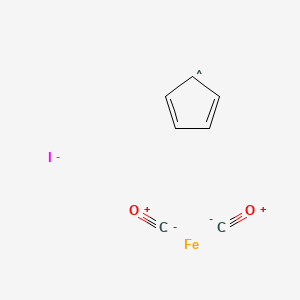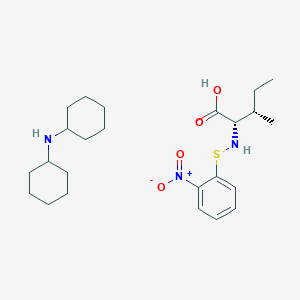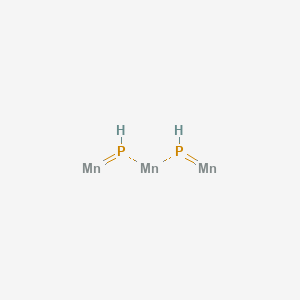
Phosphormolybdänsäure-Lösung
Übersicht
Beschreibung
Phosphomolybdic acid solution is a useful research compound. Its molecular formula is H3Mo12O40P and its molecular weight is 1825.25. The purity is usually 95%.
BenchChem offers high-quality Phosphomolybdic acid solution suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphomolybdic acid solution including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Abfallstärkeoxidation
Phosphormolybdänsäure kann verwendet werden, um die Oxidation von Abfallstärke zu katalysieren, was eine neue Strategie für die Behandlung von OCC- Zellstoffabwasser darstellt {svg_1}. Dieser Prozess ermöglicht die Ressourcennutzung von Abfallstärke und wandelt sie in Monosaccharide um {svg_2}. Die optimierte Ausbeute an Gesamtreduzierzucker (78,68 Gew.-%) und Glykolsäure (12,83 Gew.-%) wurde bei 145 °C mit 30 Gew.-% Phosphormolybdänsäure bei pH 2 erreicht {svg_3}.
Quantenpunkt-Leuchtdioden
Phosphormolybdänsäure ermöglicht die Lösungsverarbeitung von Quantenpunkt-Leuchtdioden {svg_4}. Es ist ein potenzieller Kandidat als Loch-Injektionsschicht (HIL) in optoelektronischen Bauelementen aufgrund seiner niedrigen Kosten, einfachen Lösungsverfahren und hervorragenden physikalischen und optischen Eigenschaften {svg_5}. Ein Bauelement, das Phosphormolybdänsäure verwendet, die in Cyclohexanon gelöst ist, zeigte eine verbesserte Effizienz im Vergleich zu einem Bauelement, das PEDOT:PSS verwendet, was eine konventionelle Lösungs-HIL ist {svg_6}.
Massons Trichrom-Histologie-Färbung
Phosphormolybdänsäure ist ein Bestandteil von Massons Trichrom-Histologie-Färbung {svg_7}. Es wird als Färbemittel zur Entwicklung von Dünnschichtchromatographie-Platten unter anderem verwendet {svg_8}.
Visualisierung von Steroiden, Alkaloiden, Antioxidantien und Terpenen
Phosphormolybdänsäure-Lösung ist ein gebrauchsfertiges Spray zur Visualisierung von Steroiden, Alkaloiden, Antioxidantien und Terpenen, die durch Dünnschichtchromatographie (TLC) und Hochleistungs-TLC (HPTLC) aufgelöst werden {svg_9}. Es wirkt als Beize und bildet eine Brücke zwischen dem Substrat und dem Primärfarbstoff {svg_10}.
Wirkmechanismus
Target of Action
Phosphomolybdic acid (PMA) is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O . It is primarily used as a stain in histology and in organic synthesis . The primary targets of PMA are various organic compounds, including phenolics, hydrocarbon waxes, alkaloids, and steroids . It is also used as a hole-transporting material in organic electronics .
Mode of Action
PMA functions as a mordant, forming a bridge between the substrate and the primary dye . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates . Conjugated unsaturated compounds reduce PMA to molybdenum blue, and the color intensifies with an increasing number of double bonds in the molecule being stained .
Biochemical Pathways
It is known that pma can catalyze the degradation of biomass such as cellulose and starch into small molecules of sugars and organic acids . It has also been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines .
Result of Action
The result of PMA’s action depends on its application. In histology, it helps visualize certain compounds by staining them . In organic synthesis, it facilitates the breakdown of complex organic compounds into simpler ones . In organic electronics, it exhibits an efficient hole-transporting property .
Action Environment
The action, efficacy, and stability of PMA can be influenced by various environmental factors. For instance, the molybdenum oxide conversion increases with the dilution of the reaction mixture . Moreover, the instability of PMA in methanol solution can have a significant negative effect on the performance of organic solar cells . Therefore, choosing a stable processing solvent system is crucial for maintaining the effectiveness of PMA .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Phosphomolybdic acid plays a significant role in biochemical reactions. It is used as a stain in histology and in organic synthesis . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids . Conjugated unsaturated compounds reduce phosphomolybdic acid to molybdenum blue . The color intensifies with increasing number of double bonds in the molecule being stained .
Cellular Effects
It is known that phosphomolybdic acid is used in organic synthesis and can interact with various biomolecules .
Molecular Mechanism
Phosphomolybdic acid is occasionally used in acid-catalyzed reactions in organic synthesis . It has been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines
Temporal Effects in Laboratory Settings
Phosphomolybdic acid has been studied for its degradation mechanism in methanol solution that was stored for days . It was found that phosphomolybdic acid had been slowly reduced to phosphomolybdic heteropoly blue during the solution storage process .
Metabolic Pathways
It is known that phosphomolybdic acid can interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
phosphoric acid;trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLEVQXOMLTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Mo12O40P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014733 | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1825.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12026-57-2 | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










methyl}diazene](/img/structure/B1143524.png)

